2-Methanidylpropane;platinum(2+)
Description
Structure
3D Structure of Parent
Properties
CAS No. |
33010-07-0 |
|---|---|
Molecular Formula |
C8H18Pt |
Molecular Weight |
309.31 g/mol |
IUPAC Name |
2-methanidylpropane;platinum(2+) |
InChI |
InChI=1S/2C4H9.Pt/c2*1-4(2)3;/h2*4H,1H2,2-3H3;/q2*-1;+2 |
InChI Key |
ALTVAHLTMBGNLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[CH2-].CC(C)[CH2-].[Pt+2] |
Origin of Product |
United States |
Advanced Spectroscopic and Diffraction Techniques for Mechanistic Elucidation of 2 Methanidylpropane;platinum 2+
Nuclear Magnetic Resonance (NMR) Spectroscopy for Investigating Ligand Dynamics and Reactivity Intermediates
NMR spectroscopy is a cornerstone technique for the study of platinum complexes in solution. huji.ac.il The 195Pt nucleus, with a natural abundance of 33.8% and a spin of I=1/2, provides a direct probe into the metal's local environment, although its large chemical shift range can be a challenge. huji.ac.il Complementary information is gained from NMR-active nuclei within the organic ligands, such as 1H, 13C, and 31P.
Two-dimensional (2D) NMR techniques are invaluable for elucidating the complex structures of organoplatinum compounds.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies spin-spin couplings between nuclei of the same type, typically protons (1H-1H COSY). It is instrumental in mapping the connectivity of protons within a ligand framework, helping to assign complex spin systems.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates the chemical shifts of a heteronucleus (like 13C or 15N) with directly attached protons. For platinum complexes, 1H-13C HMQC is fundamental for assigning carbon resonances, while 1H-195Pt correlation experiments can provide information about the platinum environment. chemrxiv.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the three-dimensional structure and conformation of the complex in solution. This is particularly useful for determining the stereochemistry and spatial arrangement of bulky ligands around the platinum center.
A combined experimental and theoretical study on the reaction of a Pt-PPh₃ with a Pt(0) complex utilized various NMR techniques, corroborated by DFT calculations, to assign the structures of reaction intermediates. scm.com
Variable-temperature (VT) NMR is a powerful tool for studying dynamic processes such as ligand exchange, fluxionality, and conformational changes. acs.org By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of signals. At high temperatures, where a dynamic process is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the process slows down, and the signals may broaden and then resolve into distinct resonances for each species or conformer. This allows for the determination of the energetic barriers of these processes. acs.orgacs.org For instance, VT 195Pt NMR has been used to study sulfur inversion in platinum(II) complexes with methionine. acs.org
While solution NMR provides information about dynamics, solid-state NMR (ssNMR) offers detailed insights into the structure of platinum complexes in the solid phase. digitellinc.comcdnsciencepub.com This is particularly important for materials with low solubility or for comparing solution and solid-state structures. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of nuclei such as 13C and 31P. nih.govrsc.org 195Pt ssNMR is also a powerful tool for probing the local chemical environment and electronic structure of platinum centers. digitellinc.com However, the large chemical shift anisotropy (CSA) of 195Pt can lead to very broad signals, often requiring specialized techniques for acquisition and analysis. chemrxiv.orgcdnsciencepub.com
Table 1: Representative 195Pt NMR Data for Platinum(II) Complexes (Note: This is a representative table. Data for "2-Methanidylpropane;platinum(2+)" is not available.)
| Complex Type | Ligands | Solvent | 195Pt Chemical Shift (δ, ppm) |
| Square Planar Pt(II) | Ammine, Chloro | D₂O | Varies with number of chloro ligands |
| Cyclometalated Pt(II) | C^N^N, ancillary | CDCl₃ | - |
| Pt(II) Phosphine (B1218219) | Phosphine, Chloro | CD₂Cl₂ | Varies with phosphine ligand |
This table is for illustrative purposes only.
X-ray Diffraction Methodologies for Crystal Structure Determination and Bonding Analysis
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. numberanalytics.comgla.ac.uk
Single-crystal X-ray diffraction provides a detailed molecular structure, including precise bond lengths, bond angles, and torsion angles. numberanalytics.comlu.se This information is crucial for understanding the coordination geometry around the platinum center, which is typically square planar for Pt(II) complexes. Furthermore, this technique reveals intermolecular interactions such as hydrogen bonding and Pt-Pt interactions, which can influence the packing of molecules in the crystal lattice and lead to interesting photophysical properties. iucr.orgnih.gov The structures of numerous platinum(II) complexes, including those with diaminocyclohexane ligands and bis(metallacyclic) structures, have been confirmed by this method. nih.govnih.gov
Table 2: Typical Geometric Parameters for a Square Planar Platinum(II) Complex from Single-Crystal X-ray Diffraction (Note: This is a representative table. Data for "2-Methanidylpropane;platinum(2+)" is not available.)
| Parameter | Typical Value |
| Pt-C Bond Length | ~2.0 - 2.1 Å |
| Pt-N Bond Length | ~2.0 - 2.2 Å |
| Pt-Cl Bond Length | ~2.3 - 2.4 Å |
| cis L-Pt-L' Bond Angle | ~90° |
| trans L-Pt-L' Bond Angle | ~180° |
This table is for illustrative purposes only.
Powder X-ray diffraction (PXRD) is used to analyze microcrystalline samples and is particularly useful for identifying crystalline phases and studying solid-state transformations. libretexts.orgwikipedia.org While single-crystal diffraction provides the structure of one perfect crystal, PXRD gives information about the bulk material. libretexts.org It can be used to monitor changes in the crystal structure upon external stimuli such as heating or exposure to vapors, which is relevant for "smart" materials. iucr.org Although less common for detailed structure solution of complex organometallic compounds compared to single-crystal methods, PXRD is a powerful tool for phase identification and for studying materials where large single crystals cannot be grown. rsc.org
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Metal-Ligand Bonding Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for characterizing platinum-alkane complexes. These methods probe the vibrational modes of molecules, offering direct information about the functional groups present and the nature of the metal-ligand bond.
In the context of a platinum(II) complex with an alkane like isobutane (B21531) (2-methylpropane), a key focus of IR and Raman spectroscopy is the detection of changes in the C-H stretching frequencies of the alkane upon coordination to the platinum center. The interaction with the metal weakens the C-H bonds, leading to a noticeable redshift (a shift to lower frequency) in their characteristic vibrational bands. For instance, the typical C-H stretching frequencies in a free alkane appear in the 2850-3000 cm⁻¹ range. Upon formation of an initial σ-complex with platinum, these bands are expected to shift to lower wavenumbers, often accompanied by changes in intensity.
Furthermore, these techniques are crucial for identifying the formation of new bonds. The appearance of a Pt-C vibrational mode, typically in the far-IR region (around 450-600 cm⁻¹), would provide strong evidence for the oxidative addition of a C-H bond to the metal center, forming an alkyl-platinum(IV)-hydride species. Similarly, a Pt-H stretching frequency, usually observed in the 2000-2200 cm⁻¹ range, is a definitive marker for the formation of a platinum-hydride bond.
The complementary nature of IR and Raman spectroscopy is particularly powerful. Vibrational modes that are weak or silent in the IR spectrum may be strong in the Raman spectrum, and vice versa, allowing for a more complete vibrational analysis of the complex.
Table 1: Representative Vibrational Frequencies for Platinum-Alkane Intermediates (Note: The following data is illustrative and compiled from studies of various platinum-alkane systems. Specific values would vary based on the exact ligands and conditions.)
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Significance |
| Alkane ν(C-H) | 2700-2950 | IR, Raman | Redshifted from free alkane, indicating weakening of C-H bond upon coordination. |
| Platinum-Hydride ν(Pt-H) | 2000-2200 | IR, Raman | Confirms oxidative addition and formation of a Pt(IV)-H intermediate. |
| Platinum-Carbon ν(Pt-C) | 450-600 | Far-IR, Raman | Indicates the formation of a direct Pt-C bond (alkyl species). |
Electronic Spectroscopy (UV-Vis, Circular Dichroism) for Electronic Transitions and Chiral Properties
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule, providing information about the electronic structure of the platinum center and its interaction with the alkane ligand.
The formation of a platinum-alkane complex typically involves ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions, as well as d-d transitions localized on the platinum ion. In a square planar Pt(II) complex, the d-d transitions are often weak but can become more allowed upon distortion of the geometry during interaction with the alkane. The coordination of the alkane can perturb the energy levels of the platinum d-orbitals, leading to shifts in the absorption bands observed in the UV-Vis spectrum. Monitoring these shifts can provide kinetic and thermodynamic data about the formation of the complex.
Circular Dichroism (CD) spectroscopy is a powerful extension of electronic spectroscopy that is applicable when the complex is chiral. If the ancillary ligands on the platinum center create a chiral environment, or if the coordination of a prochiral alkane induces chirality, CD spectroscopy can be used. It measures the differential absorption of left and right circularly polarized light. A CD signal would provide definitive proof of a chiral structure and can be used to probe subtle changes in the geometry of the complex during the reaction. For example, the binding of an alkane in a specific orientation to a chiral platinum complex could result in a distinct CD spectrum, offering insights into the stereochemistry of the C-H activation process.
Table 2: Illustrative Electronic Transitions in Platinum(II) Complexes
| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Significance |
| d-d Transitions | 350-500 | 10 - 1,000 | Probes the electronic environment of the Pt(II) center; sensitive to coordination geometry changes. |
| LMCT (Ligand to Metal) | 250-400 | 1,000 - 50,000 | Involves excitation of an electron from a ligand orbital to a metal d-orbital; sensitive to the nature of the Pt-ligand bond. |
| MLCT (Metal to Ligand) | 300-450 | 1,000 - 20,000 | Involves excitation from a metal d-orbital to an empty ligand orbital (e.g., π* of an ancillary ligand). |
Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF) for Probing Mechanistic Intermediates in Solution
Mass spectrometry (MS) is a vital tool for identifying and characterizing transient species in solution, making it exceptionally well-suited for studying reaction mechanisms. Soft ionization techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are particularly useful because they can transfer intact complex ions from solution to the gas phase with minimal fragmentation.
For the study of platinum-alkane C-H activation, ESI-MS can be used to directly observe the mass-to-charge ratio (m/z) of key intermediates. By carefully designing the experiment, one could potentially detect the initial σ-complex, [L_nPt(alkane)]^(2+), where L_n represents the other ligands on the platinum center. More importantly, ESI-MS is highly effective at identifying the product of oxidative addition, the platinum(IV)-alkyl-hydride species, [L_nPt(alkyl)(H)]^(2+).
The characteristic isotopic pattern of platinum (with major isotopes at 194, 195, 196, and 198 amu) provides a clear signature that aids in the unambiguous identification of platinum-containing species in the mass spectrum. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed, where a specific ion of interest is isolated and fragmented. The fragmentation pattern can provide valuable structural information, helping to confirm the connectivity of the atoms within the intermediate. For example, the loss of a neutral alkane molecule from the σ-complex or the reductive elimination of the alkane from the Pt(IV) intermediate could be observed, providing direct evidence for these fundamental mechanistic steps.
Table 3: Potential Intermediates in Platinum-Alkane Activation Detectable by Mass Spectrometry
| Intermediate Species | Proposed Formula | Detection Method | Significance |
| Platinum(II) Precursor | [Pt(L)_n]^(2+) | ESI-MS | Starting material for the reaction. |
| Alkane σ-Complex | [Pt(L)_n(alkane)]^(2+) | ESI-MS | Direct observation of the initial, weakly bound adduct. |
| Pt(IV)-Alkyl-Hydride | [Pt(L)_n(alkyl)(H)]^(2+) | ESI-MS, MS/MS | Key intermediate confirming the oxidative addition pathway. |
Theoretical and Computational Chemistry Approaches to 2 Methanidylpropane;platinum 2+ Electronic Structure and Reactivity
Density Functional Theory (DFT) Calculations for Ground State Properties and Reaction Pathways
Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large-sized molecular systems, including platinum organometallics. Its balance of computational cost and accuracy makes it ideal for exploring ground state properties such as molecular geometries, vibrational frequencies, and thermochemistry, as well as for mapping out potential energy surfaces and reaction pathways.
The accuracy of DFT calculations is critically dependent on the choice of the basis set and the exchange-correlation functional. For systems containing platinum, a heavy element, relativistic effects must be taken into account. This is typically achieved by using effective core potentials (ECPs) for the platinum atom, which replace the core electrons with a potential, thereby reducing the computational cost and implicitly including scalar relativistic effects.
For the platinum atom, basis sets like the LanL2DZ (Los Alamos National Laboratory 2-double-ζ) or the more sophisticated Stuttgart-Dresden (SDD) ECPs are commonly employed. The lighter atoms (carbon and hydrogen) are typically described by all-electron basis sets, such as Pople-style basis sets (e.g., 6-31G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ).
The choice of the exchange-correlation functional is also paramount. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide reliable results for organometallic complexes. The B3LYP functional is a widely used example, though modern functionals like M06, ωB97X-D, and PBE0 have also shown excellent performance for predicting geometries, reaction barriers, and spectroscopic properties of transition metal compounds. The inclusion of dispersion corrections (e.g., Grimme's D3 or D4 corrections) is crucial for accurately describing the non-covalent interactions that can be significant in these systems.
A summary of common basis set and functional combinations for platinum organometallic calculations is presented below.
| Component | Basis Set / ECP | Functional | Key Considerations |
| Platinum (Pt) | LanL2DZ, SDD | B3LYP, PBE0, M06 | ECPs are essential to account for relativistic effects. |
| Carbon (C), Hydrogen (H) | 6-31G(d,p), cc-pVDZ | B3LYP, PBE0, M06 | Standard Pople or Dunning basis sets are generally sufficient. |
| Dispersion | N/A | ωB97X-D, B3LYP-D3 | Crucial for capturing weak interactions, such as those in agostic bonds or van der Waals complexes. |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the reactivity of a molecule. In a complex like "2-Methanidylpropane;platinum(2+)", the HOMO is likely to have significant character from the platinum d-orbitals and the C-Pt sigma bond, while the LUMO may be centered on the platinum atom or have antibonding character with respect to the Pt-C bond. The energy gap between the HOMO and LUMO provides a qualitative measure of the molecule's kinetic stability and electronic excitability.
Analysis of the charge density distribution, often performed using methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis, reveals how electrons are distributed throughout the molecule. This can be used to determine the formal oxidation state of the platinum center and the degree of covalent versus ionic character in the platinum-carbon bond. For "2-Methanidylpropane;platinum(2+)", this analysis would quantify the electron donation from the hydrocarbon ligand to the platinum(II) cation.
Ab Initio Quantum Chemical Methods for High-Accuracy Electronic Structure Determination
While DFT is highly effective, for benchmark-quality results or cases where DFT functionals may be unreliable (e.g., systems with significant multi-reference character), more rigorous ab initio methods are employed. These methods are based on solving the electronic Schrödinger equation without empirical parameterization.
Coupled-cluster theory, particularly the CCSD(T) method (Coupled Cluster with Single, Double, and perturbative Triple excitations), is often considered the "gold standard" for single-reference systems. Due to its high computational cost, which scales steeply with the number of electrons, its application is often limited to smaller model systems. However, it provides invaluable benchmark data for validating the performance of more approximate methods like DFT. For a complex involving platinum, a composite approach might be used, where the geometry is optimized at the DFT level, followed by a single-point energy calculation at the CCSD(T) level to obtain a more accurate electronic energy.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects on "2-Methanidylpropane;platinum(2+)"
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can model conformational changes, ligand exchange dynamics, and the influence of the surrounding environment, such as a solvent.
For a charged species like "2-Methanidylpropane;platinum(2+)", solvent effects are crucial. Explicit solvent models, where individual solvent molecules are included in the simulation box, provide the most detailed picture of solute-solvent interactions, including the formation of solvation shells around the platinum complex. Ab initio molecular dynamics (AIMD), where the forces are calculated "on-the-fly" using a quantum mechanical method like DFT, can be used to model chemical reactions and other processes involving the breaking and forming of chemical bonds in solution.
Quantum Chemical Topology (QCT) and Advanced Bonding Analysis (e.g., QTAIM, ELF)
To gain a deeper, more quantitative understanding of the chemical bonding in "2-Methanidylpropane;platinum(2+)", advanced bonding analysis tools are employed. The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density. By locating bond critical points (BCPs) between atoms, QTAIM can characterize the nature of the chemical bond. The properties at the BCP, such as the electron density and its Laplacian, can distinguish between covalent bonds, ionic bonds, and weaker interactions like hydrogen bonds or agostic interactions.
The Electron Localization Function (ELF) provides a different perspective by mapping the regions of space where electron pairs are most likely to be found. This allows for a clear visualization of core electrons, covalent bonds, and lone pairs, providing an intuitive picture of the chemical bonding that aligns well with classical concepts like Lewis structures. For the platinum-carbon bond, ELF analysis would reveal the extent of electron sharing and the spatial distribution of the bonding electrons.
Computational Prediction of Spectroscopic Parameters for Validation and Interpretation
A key role of computational chemistry is to connect theoretical models with experimental observations. The prediction of spectroscopic parameters is a powerful way to achieve this. For "2-Methanidylpropane;platinum(2+)", several spectroscopic techniques could be computationally modeled:
Vibrational Spectroscopy: Calculation of harmonic vibrational frequencies (and intensities) is a standard output of DFT geometry optimizations. These predicted frequencies can be compared with experimental Infrared (IR) and Raman spectra to confirm the structure of the complex. The Pt-C stretching frequency would be a particularly important diagnostic peak.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated with high accuracy. For this complex, predicting the ¹³C, ¹H, and ¹⁹⁵Pt NMR spectra would be invaluable for structural elucidation and for understanding the electronic environment of each nucleus.
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the energies and intensities of electronic transitions, which correspond to the peaks in a UV-Visible absorption spectrum. This can provide insight into the d-d transitions of the platinum center and charge-transfer bands.
The table below summarizes the key computational methods and their applications in studying a complex like "2-Methanidylpropane;platinum(2+)".
| Computational Method | Key Application | Information Obtained |
| DFT (e.g., B3LYP, M06) | Geometry Optimization, Reaction Pathways | Equilibrium structure, transition states, reaction energies, vibrational frequencies. |
| FMO Analysis | Reactivity Prediction | HOMO/LUMO energies and distributions, kinetic stability. |
| NBO/QTAIM/ELF | Bonding Analysis | Atomic charges, bond orders, nature of the Pt-C bond (covalent vs. ionic). |
| CCSD(T) | High-Accuracy Energy Calculation | Benchmark electronic energies for validating DFT results. |
| AIMD | Dynamics in Solution | Solvation structure, reaction dynamics, conformational changes. |
| TD-DFT | Electronic Spectra Prediction | UV-Vis absorption spectra, nature of electronic transitions. |
Catalytic Applications and Mechanistic Investigations Involving 2 Methanidylpropane;platinum 2+
Homogeneous Catalysis by Platinum(II) Complexes
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of synthetic chemistry, and platinum(II) complexes are among the most versatile and studied catalysts. Their square-planar geometry and accessible oxidation states (Pt(II)/Pt(IV) and Pt(II)/Pt(0)) are key to their reactivity.
Selective Functionalization of Alkanes and Arenes
The activation and functionalization of otherwise inert C-H bonds in alkanes and arenes is a primary goal in catalysis. Platinum(II) complexes have been instrumental in advancing this field, most famously in systems like the Shilov system, which can oxidize methane to methanol or methyl chloride.
Mechanistic studies have revealed that the process often begins with the coordination of the alkane to an open site on the square-planar Pt(II) center, forming a σ-complex. This is followed by an oxidative addition of the C-H bond to the platinum center, generating a five-coordinate Pt(IV)-alkyl hydride intermediate. This step is often rate-determining. From this intermediate, reductive elimination can lead to the functionalized product. Platinum(II) complexes containing ligands such as bipyridine or diimines are effective for these transformations. For instance, platinum(II) catalysts have been used for the deuteriation of alkylbenzenes, showing preferential exchange at specific side-chain positions. researchgate.net
Research has also demonstrated the ability of platinum(II) complexes to catalyze the aromatization of alkanes, converting them into valuable benzene (B151609), toluene, and xylene (BTX) products.
| Catalyst System | Substrate | Product(s) | Key Findings & Conditions |
| Pt/ZSM-5 | Propane | Benzene, Toluene, Xylenes (BTX), Ethane, Methane | Catalyst consists of platinum deposited on an MFI zeolite. Reaction at 460-480°C. Lower Pt loading decreased BTX selectivity but increased relative ethane content in byproducts. google.com |
| [(N^N)Pt(Me)(solv)]+ | Methane | CH3OSO3H | In oleum (H2SO4/SO3), catalyzes the selective oxidation of methane to methyl bisulfate. |
| PtCl2/PtCl4 in H2O | Alkanes | Alcohols, Alkyl chlorides | The classic Shilov system, operating in aqueous solution for the oxidation of alkanes. |
Hydrogenation and Dehydrogenation Catalysis
While heterogeneous platinum catalysts are more common for hydrogenation, homogeneous platinum(II) complexes are also effective, particularly for specialized applications and mechanistic studies. scispace.com These complexes can activate H₂ and facilitate its addition across unsaturated bonds.
For instance, platinum(II) complexes, often in combination with a co-catalyst like tin(II) chloride, can catalyze the hydrogenation of alkenes and alkynes. acs.org The mechanism is thought to involve the formation of a platinum-hydride species, which then transfers the hydride to the coordinated unsaturated substrate.
Furthermore, certain platinum(II) complexes have been investigated for their role in the photochemical production of hydrogen from water. researchgate.net In these systems, a photosensitizer absorbs light and transfers an electron to the Pt(II) catalyst, which then reduces water to H₂. Dinuclear platinum(II) complexes have shown particular promise in this area, where the proximity of two platinum centers may facilitate the two-electron process of H₂ formation. researchgate.net
Olefin and Alkyne Hydrofunctionalization Reactions
Hydrofunctionalization, the addition of an H-X molecule (where X can be carbon, nitrogen, oxygen, silicon, boron, etc.) across a double or triple bond, is a highly atom-economical reaction. Platinum(II) complexes are exceptional catalysts for these transformations, activating the unsaturated bond towards nucleophilic attack. uwindsor.carsc.org
Hydrosilylation: The addition of Si-H bonds to olefins is a major industrial application of platinum catalysis. While Karstedt's catalyst (a Pt(0) complex) is famous, Pt(II) precursors are often used and are active in the catalytic cycle. The mechanism typically involves oxidative addition of the silane to the platinum center, followed by olefin insertion and reductive elimination. acs.org
Hydroamination: The addition of N-H bonds across C=C bonds is a direct route to amines. Platinum(II) complexes with phosphine (B1218219) ligands have been shown to catalyze the intramolecular hydroamination of amino-olefins to form cyclic amines like pyrrolidines. acs.org
Hydroarylation: Platinum(II) complexes can catalyze the addition of C-H bonds of arenes across olefin double bonds, forming alkylated arenes. The selectivity (Markovnikov vs. anti-Markovnikov) can be tuned by modifying the ligand environment around the platinum center. researchgate.net
The general mechanism for these reactions involves coordination of the olefin to the electrophilic Pt(II) center, which activates it for attack by the nucleophile (the H-X component). The resulting platinum-alkyl intermediate is then typically cleaved by protonolysis to release the product and regenerate the catalyst. uwindsor.ca
| Catalyst System | Substrate Type | Nucleophile (H-X) | Product Type |
| [PtCl₂(H₂C=CH₂)]₂ / PPh₃ | γ- and δ-Amino olefins | Intramolecular Amine (N-H) | Pyrrolidine derivatives acs.org |
| Pt(II) with (pyridyl)pyrrolide ligands | Unactivated alkenes | Arenes (Ar-H) | anti-Markovnikov alkylarenes researchgate.net |
| PtCl₂ / XPhos | Terminal alkynes | Pinacolborane (B-H) | (E)-Vinylboronates |
| Pt(II) complexes | Unactivated alkenes | β-diketones, indoles, alcohols (C-H, N-H, O-H) | Functionalized alkanes rsc.org |
Carbonylation and Decarbonylation Processes
Platinum(II) complexes can mediate the insertion of carbon monoxide (CO) into chemical bonds (carbonylation) and the removal of CO from molecules (decarbonylation).
In carbonylation reactions, organoplatinum(II) alkyl or aryl complexes react with CO to form acyl complexes. This is a key step in processes like the synthesis of ketones and other carbonyl-containing compounds. The reaction proceeds by the migratory insertion of CO into a platinum-carbon bond.
Conversely, decarbonylation is important for the synthesis of alkanes from aldehydes and for skeletal rearrangements. Soluble platinum(II) complexes have been shown to catalyze the decarbonylation of unstrained ketones, a challenging transformation that involves the cleavage of multiple carbon-carbon bonds.
Heterogeneous and Supported Platinum Catalysis Derived from Organoplatinum(II) Precursors
While homogeneous catalysts offer high selectivity and activity, their separation from the product can be difficult. Immobilizing these catalysts on solid supports creates heterogeneous catalysts that combine the advantages of both systems. Organoplatinum(II) complexes are excellent precursors for creating well-defined, highly dispersed supported platinum catalysts. core.ac.uk
Design and Synthesis of Supported Platinum Catalysts
The synthesis of supported platinum catalysts from organometallic precursors allows for greater control over the final catalyst structure compared to traditional methods like impregnation with inorganic salts (e.g., H₂PtCl₆). researchgate.nettandfonline.com
A common strategy involves the reaction of an organoplatinum(II) complex with the surface hydroxyl groups of an oxide support like silica (SiO₂) or alumina (B75360) (Al₂O₃). This process, sometimes called surface organometallic chemistry, can lead to the formation of single-site catalysts where each platinum atom is in a uniform chemical environment.
For example, organoplatinum(II) complexes can be adsorbed onto a support and then treated under hydrogen or heat to remove the organic ligands, leaving behind highly dispersed platinum nanoparticles or even single atoms. The choice of the organometallic precursor, the support material, and the activation conditions all influence the size, dispersion, and catalytic properties of the final material. researcher.life Recently, organoplatinum precursors have been incorporated into metal-organic frameworks (MOFs), creating highly active and stable catalysts for selective hydrogenation reactions. acs.org The well-defined pore structure of the MOF provides a unique environment for the platinum nanoparticles generated from the organometallic precursor. acs.org
| Precursor Complex | Support Material | Synthesis Method | Resulting Catalyst |
| Organoplatinum(IV) complexes | ZIF-8 (MOF) | Interfacial self-assembly | Pt nanoparticles within MOF matrix with controlled morphology researcher.life |
| [Pt(Ph)₂(Et₂S)]₂ | UIO-67 (MOF) | In situ reduction with NaBH₄ | Highly dispersed Pt nanoparticles inside MOF for selective hydrogenation acs.org |
| Tetrakis(triethylphosphine)platinum(0) | Toluene (self-assembly) | Coordination-driven self-assembly with dibromobenzophenone | Supramolecular metallacycle with potential for supported applications chemsociety.org.ng |
| H₂PtCl₆ (inorganic precursor for comparison) | γ-Al₂O₃ | Incipient wetness impregnation | Pt nanoparticles on alumina researchgate.net |
Principles of Surface Organometallic Chemistry (SOMC)
Surface Organometallic Chemistry (SOMC) is a field that bridges homogeneous and heterogeneous catalysis by grafting well-defined organometallic complexes onto the surface of a support material acs.org. This technique aims to create single-site heterogeneous catalysts with uniform and predictable reactivity, combining the high activity and selectivity of homogeneous catalysts with the stability and ease of separation of heterogeneous catalysts core.ac.ukgssrr.org.
The core principle of SOMC involves the reaction between an organometallic precursor, such as a hypothetical "2-Methanidylpropane;platinum(2+)" complex, and the surface groups (e.g., hydroxyl groups on silica or alumina) of a support. The reaction typically proceeds through the cleavage of a ligand from the metal center and the formation of a covalent bond between the metal and the support's surface. For an alkylplatinum(II) complex, this could involve protonolysis of the platinum-carbon bond by surface hydroxyls, leading to the release of isobutane (B21531) and the grafting of a platinum species onto the support.
The resulting surface-bound platinum centers are well-defined and isolated, which can prevent aggregation and deactivation, common issues in traditionally prepared heterogeneous catalysts chalmers.se. The nature of the support and the structure of the organometallic precursor are crucial in determining the structure and subsequent reactivity of the final catalyst acs.org.
Role of "2-Methanidylpropane;platinum(2+)" in Catalyst Precursor Design for Heterogenization
Organoplatinum(II) complexes are valuable precursors for creating heterogeneous catalysts researchgate.net. A compound like "2-Methanidylpropane;platinum(2+)" would be a candidate for such applications due to the reactive Pt-C bond. The heterogenization process transforms a soluble molecular complex into a solid catalyst.
Methods of Heterogenization:
Grafting via SOMC: As described above, the complex can be reacted directly with a support material to form a covalent linkage.
Deposition-Precipitation: The complex can be deposited onto a support, followed by a chemical treatment (e.g., reduction or oxidation) to generate catalytically active platinum nanoparticles.
Encapsulation: The complex can be entrapped within the pores of a porous material like a zeolite or a metal-organic framework (MOF).
The choice of the precursor is critical. The ligands attached to the platinum center influence its stability, solubility, and reactivity with the support. An alkyl ligand like "2-methanidylpropane" is typically reactive and can be easily cleaved during the grafting process. The resulting surface species can then be used directly or further modified. For instance, treatment under hydrogen can reduce the platinum centers to form metallic nanoparticles, while controlled oxidation can produce well-dispersed platinum oxide clusters. These supported platinum species are workhorses in the petrochemical industry for reactions like hydrogenation, dehydrogenation, and reforming researchgate.netwikipedia.org.
Tandem and Cascade Catalytic Reactions with Platinum(II) Catalysts
Platinum(II) complexes are known to catalyze a wide range of organic transformations, making them suitable candidates for designing tandem reactions gssrr.org. A key feature of Pt(II) is its ability to act as a soft Lewis acid and to readily participate in oxidative addition and reductive elimination steps. A hypothetical catalyst based on "2-Methanidylpropane;platinum(2+)" could potentially be engineered for such processes. For example, a platinum(II) catalyst might first activate an alkyne for a cyclization reaction, and the resulting intermediate could then undergo a subsequent platinum-catalyzed cross-coupling reaction. The design of the ligand sphere around the platinum center is crucial for enabling and controlling the multiple steps of the cascade sequence.
Enantioselective Catalysis with Chiral "2-Methanidylpropane;platinum(2+)" Analogs
Enantioselective catalysis, the synthesis of a specific chiral product from an achiral or racemic substrate, is of paramount importance in the pharmaceutical and fine chemical industries. This is typically achieved using a chiral catalyst, where a metal center is coordinated to a chiral ligand.
While "2-Methanidylpropane" itself is not chiral, it could be part of a platinum(II) complex containing an additional chiral ligand. The development of chiral platinum(II) catalysts has led to significant advances in asymmetric synthesis researchgate.netmdpi.com. For example, chiral cationic Pt(II) complexes have been successfully employed in enantioselective Diels-Alder reactions and 1,6-enyne cycloisomerizations researchgate.netacs.org.
The design of a chiral analog would involve replacing other ligands in the platinum(II) coordination sphere with a well-designed chiral molecule, such as a chiral phosphine (e.g., BINAP), a diamine, or an N-heterocyclic carbene (NHC) researchgate.netmdpi.com. The chiral ligand creates a specific three-dimensional environment around the platinum active site, which directs the approach of the substrate, leading to the preferential formation of one enantiomer over the other rsc.org. The enantiomeric excess (ee) of the product is a direct measure of the catalyst's effectiveness.
| Catalytic Reaction | Chiral Ligand Type | Typical Platinum State | Reference Example |
| 1,6-Enyne Cycloisomerization | Chiral Phosphine (e.g., (S)-Ph-Binepine) | Pt(II) | Skeletal rearrangements of allylpropargyl-tosylamide derivatives researchgate.net. |
| Hetero Diels-Alder | Chiral Phosphine (e.g., BINAP) | Pt(II) | Reaction of nonactivated dienes with arylglyoxals acs.org. |
| C-H Functionalization | Chiral Amino Acid or BINOL derivatives | Pt(II)/Pd(II) | Intramolecular amidation and arylation reactions mdpi.com. |
In Situ and Operando Spectroscopic Studies of Catalytic Cycles
Understanding the mechanism of a catalytic reaction requires characterizing the catalyst under actual working conditions. In situ (in the reaction environment) and operando (while operating) spectroscopic techniques are powerful tools for observing the catalyst's structure, identifying reaction intermediates, and elucidating the catalytic cycle in real-time mdpi.comchemcatbio.org.
For a catalytic system involving a platinum(II) complex, several techniques can be applied to gain mechanistic insights ntnu.norsc.org:
X-ray Absorption Spectroscopy (XAS): Provides information on the oxidation state and coordination environment of the platinum atoms during the reaction chemcatbio.org. This can reveal changes like the oxidative addition of a substrate to the Pt(II) center.
Infrared (IR) Spectroscopy: Can detect the formation of intermediate species on the catalyst surface or in solution, such as the coordination of CO or other substrates to the platinum center mdpi.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for studying homogeneous catalytic systems, allowing for the identification of species in the liquid phase.
Raman Spectroscopy: Complements IR spectroscopy and is particularly useful for studying catalysts on solid supports chemcatbio.org.
These studies are crucial for establishing structure-activity relationships and for the rational design of more efficient catalysts mdpi.com. By applying these techniques to reactions catalyzed by platinum(II) complexes, researchers can directly observe the elementary steps of the catalytic cycle, such as ligand exchange, substrate activation, and product release.
| Spectroscopic Technique | Information Obtained | Application in Platinum Catalysis |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination number, bond distances | Monitoring redox changes in the Pt center during catalytic cycles chemcatbio.org. |
| Infrared (IR) Spectroscopy | Adsorbed species, surface intermediates | Identifying intermediates in CO oxidation or hydrogenation on Pt catalysts mdpi.com. |
| Raman Spectroscopy | Vibrational modes of catalyst and adsorbates | Characterizing Pt-support interactions and surface species chemcatbio.org. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface composition, elemental oxidation states | Determining the chemical state of platinum on a catalyst surface chemcatbio.org. |
| Transmission Electron Microscopy (TEM) | Particle size, morphology, dispersion | Visualizing Pt nanoparticle sintering and restructuring under reaction conditions chalmers.se. |
Materials Science and Supramolecular Applications of 2 Methanidylpropane;platinum 2+ Motifs
Integration of Platinum(II) Complexes into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The incorporation of platinum(II) complexes into the porous structures of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) represents a burgeoning field of materials science. This strategy aims to combine the unique catalytic and photophysical properties of platinum(II) centers with the high surface area, tunable porosity, and structural regularity of MOFs and COFs.
Rational Design and Synthesis of Platinum-Containing MOFs/COFs
The rational design of platinum-containing MOFs and COFs involves several synthetic strategies. One common approach is the in situ synthesis where a platinum-containing ligand is incorporated into the framework during its formation. For example, a facile one-step in situ method has been developed to prepare platinum nanoparticles supported on MOFs without the need for additional stabilizing agents. nih.govnih.gov This method involves the sonication and heating of a mixture containing zirconium oxychloride octahydrate, a platinum(II)-functionalized bipyridine-dicarboxylate ligand, 4,4′-biphthalic acid, and benzoic acid in DMF. nih.govacs.org The resulting Pt@MOF material exhibits high crystallinity and a large surface area, with uniform platinum nanoparticles dispersed within the MOF cavities. nih.govacs.org This is attributed to the efficient complexation and stabilization provided by the dipyridyl groups within the MOF structure. nih.govacs.org
Another powerful technique for incorporating platinum into MOFs is atomic layer deposition (ALD). This method allows for the precise, uniform installation of single platinum atoms and few-atom clusters onto the zirconia nodes of a MOF, such as NU-1000. umn.edumaterials-science.info This targeted vapor-phase synthesis offers a versatile route to rationally create size-selected noble metal clusters on a high-surface-area support. umn.edumaterials-science.info Additionally, MOFs can serve as precursors for the synthesis of platinum-supported nanoparticles. For instance, introducing an inorganic platinum salt into the pores of MOF-5 followed by heating in air results in nanocrystalline ZnO-supported platinum nanoparticles. oup.comcapes.gov.br The size of the platinum particles can be controlled by adjusting the concentration of the platinum precursor. oup.comcapes.gov.br
The table below summarizes key synthetic parameters for preparing platinum-containing MOFs.
| Synthesis Method | Platinum Precursor | MOF Support/Ligand | Key Features |
| In Situ One-Step | Pt(II)(Ph)₂-bpydc | Zirconium-based MOF with 4,4′-biphthalic acid | Facile, no stabilizing agents needed, uniform Pt nanoparticle dispersion. nih.govacs.org |
| Atomic Layer Deposition (ALD) | - | NU-1000 (zirconia nodes) | Precise control of single atoms and few-atom clusters. umn.edumaterials-science.info |
| MOF as Precursor | Inorganic Platinum Salt | MOF-5 ([Zn₄O(bdc)]₃) | Controllable Pt particle size, results in Pt/ZnO nanoparticles. oup.comcapes.gov.br |
Catalytic Activity within Confined Spaces of Porous Materials
The confinement of platinum(II) complexes and platinum nanoparticles within the pores of MOFs and COFs can lead to enhanced catalytic activity and selectivity. The well-defined pore structure and high surface area of these materials facilitate efficient contact between the reactants and the active platinum sites. acs.org
For example, Pt@MOF-T3, synthesized via the in situ method, demonstrates high activity and selectivity in the hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF). nih.govacs.org This superior performance is attributed to the synergistic effects of well-dispersed platinum nanoparticles and electron donation from the MOF. nih.govacs.org The bipyridine ligands in the MOF framework also prevent the irreversible adsorption of hydrocarbon compounds, further boosting catalytic efficiency. nih.govnih.gov This catalyst can be easily recycled and reused at least five times without a significant loss of activity. nih.govnih.gov
Similarly, platinum clusters supported on the zirconia nodes of NU-1000 exhibit high catalytic activity for ethylene (B1197577) hydrogenation and are resistant to sintering at temperatures up to 200 °C. umn.edumaterials-science.info The location of the platinum nanoparticles within the MOF is also crucial. Platinum nanoparticles incorporated inside the UiO-66-NH₂ MOF (Pt@UiO-66-NH₂) show significantly higher efficiency in photocatalytic hydrogen production from water splitting compared to those supported on the exterior (Pt/UiO-66-NH₂). nih.gov This is because the internal placement shortens the electron-transport distance, which promotes electron-hole separation. nih.gov
The catalytic activity of Pt/MOF composites can also be predicted. A strong correlation has been found between the catalytic activity of Pt/MOF composites in the hydrogenation of 1-hexene (B165129) and the number of electrons in the outermost d orbitals of the transition-metal species within the MOF. acs.org This finding provides a guiding principle for the design of new supported metal nanoparticle catalysts. acs.org
The table below presents data on the catalytic performance of various platinum-containing MOFs.
| Catalyst | Reaction | Conversion (%) | Yield (%) | Key Findings |
| 10% Pt@MOFs-T3 | Hydrogenation of 5-hydroxymethylfurfural | 99.5 | 86.1 | High activity and selectivity due to synergistic effects and recyclability. nih.govacs.org |
| Pt clusters on NU-1000 | Ethylene Hydrogenation | High | - | Sinter-resistant up to 200°C. umn.edumaterials-science.info |
| Pt@UiO-66-NH₂ | Photocatalytic Hydrogen Production | Significantly Higher than Pt/UiO-66-NH₂ | - | Location of Pt nanoparticles is critical for photocatalytic efficiency. nih.gov |
| Pt/MOF composites | Hydrogenation of 1-hexene | Varies | - | Catalytic activity correlates with the electronic properties of the MOF's metal nodes. acs.org |
Self-Assembly and Supramolecular Architectures Based on Platinum(II) Interactions
The square-planar geometry of d⁸ platinum(II) complexes makes them ideal building blocks for the construction of a wide variety of supramolecular architectures. acs.org These assemblies are primarily driven by non-covalent interactions, including Pt···Pt interactions and π–π stacking between the organic ligands. nih.govrsc.org These interactions lead to the formation of ordered structures with unique photophysical and chemical properties. nih.gov
The self-assembly of platinum(II) complexes can be controlled by various factors, including the nature of the ligands, solvent composition, and the presence of other molecules. acs.orgrsc.org For instance, amphiphilic platinum(II) Schiff base complexes can be designed to self-assemble in solution, with the extent of Pt···Pt and π–π interactions being tunable by altering the solvent composition and the hydrophobicity of the complex. rsc.org This controlled assembly leads to diverse spectroscopic and luminescent changes and morphological transformations. rsc.org Similarly, amphiphilic anionic platinum(II) bzimpy complexes exhibit aggregation in water through Pt···Pt and π–π stacking, leading to a morphological transformation from vesicles to nanofibers that can be controlled by the solvent composition. acs.org
The self-assembly of platinum(II) complexes can also be directed in a "living" manner. A collaborative assembly of platinum(II) complexes and block copolymers can lead to a living supramolecular polymerization, forming one-dimensional core-shell crystalline nanostructures. pnas.org In this system, the block copolymer neutralizes the charges of the platinum(II) complexes, while non-covalent metal-metal and π-π interactions guide the longitudinal growth of the platinum(II) complexes into crystalline nanostructures. pnas.org The ends of these 1D structures remain active, allowing for the sequential growth of different platinum(II) complexes to create segmented nanostructures. pnas.org
The diverse supramolecular architectures that can be formed from platinum(II) complexes include:
Nanoparticles nih.gov
Vesicles acs.org
Nanorods acs.org
Metallogels pnas.org
Liquid crystals pnas.org
Molecular hairpins, foldamers, tweezers, and rectangles pnas.org
Photoactive and Luminescent Materials Incorporating "2-Methanidylpropane;platinum(2+)"
Platinum(II) complexes are renowned for their rich photophysical properties, particularly their phosphorescent emission. nih.govresearchgate.net This luminescence arises from the triplet excited state and can be tuned by modifying the ligands coordinated to the platinum(II) center. acs.org These properties make them highly valuable for a range of applications, including organic light-emitting diodes (OLEDs), bioimaging, and chemosensors. acs.org
The emission color and quantum yield of platinum(II) complexes can be systematically altered through ligand design. researchgate.net For example, platinum(II) complexes with diazine-based ligands (such as pyrimidine, pyrazine, and pyridazine) have been extensively studied for their potential in OLEDs. researchgate.net The relationship between the structure of these complexes and their photophysical properties is a key area of research, with a focus on tuning emission color and improving quantum yields in both solution and solid states. researchgate.net Some of these complexes also exhibit aggregation-induced emission (AIE) or thermally activated delayed fluorescence (TADF). researchgate.net
The rigidity of the ligand scaffold is a crucial factor in achieving high emission quantum efficiencies. rsc.org Highly rigid scaffolds, such as those found in pincer-type cyclometalated Pt(II) complexes, can minimize non-radiative decay pathways. rsc.org Tetradentate dianionic ligands have also been shown to produce highly stable and phosphorescent Pt(II) complexes. rsc.org
The self-assembly of luminescent platinum(II) complexes can also be harnessed to create novel photoactive materials. The aggregation of these complexes can lead to changes in their luminescent properties, such as a shift in emission color or a "turn-on" of luminescence. rsc.org This phenomenon can be exploited for sensing and imaging applications. For instance, the self-assembly of certain luminescent platinum(II) complexes is sensitive to pH, leading to a pH-dependent emission color. researchgate.net
The table below highlights the photophysical properties of selected platinum(II) complexes.
| Complex Type | Ligand Type | Emission Properties | Potential Applications |
| [Pt(L)(cur)] | Curcumin-based β-diketonate | Emission at 525 nm (Φ = 0.017) | Photo-chemotherapeutic agent nih.gov |
| [Pt(L)(py-acac)] | Pyrenyl-appended acetylacetone | Blue emission at 440 nm (Φ = 0.058) | Photo-chemotherapeutic agent nih.gov |
| [Pt(L)(an-acac)] | Anthracenyl-appended acetylacetone | Blue emission at 435 nm (Φ = 0.045) | Photo-chemotherapeutic agent nih.gov |
| Diazine Pt(II) complexes | Pyrimidine, pyrazine, pyridazine | Tunable emission color, AIE, TADF | OLEDs researchgate.net |
| [Pt(C^N^Npyr)(CNR)]+ | Pincer-type with pyrazole (B372694) moieties | Strong phosphorescence, pH-dependent emission color | Bioimaging, drug delivery nih.govresearchgate.net |
| Pt(II) complexes with NCN-coordinating ligands | 2,6-dipyridylbenzene derivatives | Bright luminescence, some show dual emission | Light-emitting diodes, chemosensing acs.org |
Advanced Sensing Applications and Chemo-sensors (excluding biological/medical)
The sensitivity of the photophysical properties of platinum(II) complexes to their local environment makes them excellent candidates for the development of chemosensors. acs.org Changes in luminescence intensity, lifetime, or color upon interaction with an analyte can be used for detection.
Platinum(II) complexes with tridentate AIE cyclometalated ligands have been shown to be effective detectors for specific influencing factors due to their significant Pt-Pt interactions and pronounced multi-stimuli response. rsc.org The luminescent properties of these complexes are highly dependent on factors such as temperature, counterion type, and the solvent system. rsc.org
MOFs incorporating platinum(II) complexes can also be utilized for sensing applications. For example, an oriented tetraphenylethylene-based MOF thin film has been developed for the fluorescence sensing of Cu²⁺ ions. acs.org The high orientation and homogeneous surface of the MOF thin film facilitate efficient diffusion of Cu²⁺ and coordination with the uncoordinated oxygen atoms in the MOF, leading to strong fluorescence quenching. acs.org The sensitivity of this sensor is dependent on the thickness of the MOF film. acs.org
Furthermore, the redox properties of platinum(II) complexes with non-innocent ligands can be exploited in sensing. researchgate.net The structure, absorption profile, redox potentials, and molecular polarity of these complexes can be easily tuned, making them suitable for applications in photochemical charge-transfer and nonlinear optics. researchgate.net
Future Research Directions and Emerging Trends in 2 Methanidylpropane;platinum 2+ Chemistry
Development of More Sustainable and Earth-Abundant Metal Catalysts (for comparative studies)
While platinum is a highly effective catalyst, its high cost, scarcity, and the environmental impact of its extraction are significant drawbacks. acs.orgacs.org This has spurred intensive research into catalysts based on earth-abundant first-row transition metals such as iron, cobalt, nickel, and manganese. acs.orgprinceton.eduresearchgate.net These metals offer a more sustainable and economical alternative for C-H activation and other transformations historically dominated by precious metals. nih.gov
Recent breakthroughs have shown that catalysts based on iron and cobalt can mediate a variety of C-H functionalization reactions, sometimes exhibiting unique reactivity not seen with their precious metal counterparts. nih.govnih.gov For example, iron-catalyzed C-H activation has emerged as a powerful method for direct and atom-economical synthesis. nih.gov Similarly, cobalt complexes have proven competent in C-H addition chemistry where rhodium or ruthenium catalysts were ineffective. acs.orgnih.gov Scientists have also developed bimetallic catalysts, such as those using iron and manganese, which show enhanced efficiency in processes like fuel cells, offering a viable alternative to platinum. globalenergyprize.org
Table 1: Comparison of Platinum-based vs. Earth-Abundant Metal Catalysts for C-H Functionalization
| Feature | Platinum Catalysts | Earth-Abundant Metal (EAM) Catalysts (e.g., Fe, Co, Ni) |
|---|---|---|
| Cost & Abundance | High cost, low natural abundance. acs.org | Low cost, high natural abundance. nih.govnih.gov |
| Toxicity | Generally higher toxicity concerns. | Often lower toxicity. nih.govglobalenergyprize.org |
| Catalytic Activity | High activity for a wide range of reactions (e.g., hydrogenation, hydrosilylation). princeton.edunumberanalytics.com | Activity is rapidly improving; can offer unique reactivity and selectivity. acs.orgnih.gov |
| Sustainability | Lower sustainability due to scarcity and extraction footprint. acs.org | Higher sustainability, aligning with green chemistry principles. nih.gov |
| Industrial Application | Widely used in petroleum refining, pollution control, and chemical synthesis. numberanalytics.com | Growing interest and application, particularly where cost is a major driver. researchgate.net |
These comparative studies are crucial, as they not only aim to replace platinum but also to discover new chemical reactivity, expanding the synthetic chemist's toolkit. acs.orgnih.gov
Application of Artificial Intelligence and Machine Learning in Platinum Catalysis Design
The traditional approach to catalyst discovery often relies on trial-and-error, which can be slow and resource-intensive. The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this process. arxiv.orgmpg.de By analyzing vast datasets from computational and experimental studies, ML models can identify complex relationships between a catalyst's structure and its performance (e.g., activity, selectivity). mpg.deresearchgate.net
This synergy between AI, computational chemistry, and experimental work promises to shorten the development cycle for new, highly efficient platinum catalysts for challenging reactions like alkane functionalization.
Expanding the Scope of C-H and C-C Bond Functionalization Methodologies
Research in platinum catalysis continues to push the boundaries of what is synthetically possible. While C-H activation is a major focus, there is growing interest in developing methods for the more challenging C-C bond functionalization. researchgate.netresearchgate.net These reactions are mechanistically complex but offer powerful new ways to modify molecular skeletons.
Recent developments in platinum-catalyzed C-H functionalization include:
Hydrofunctionalization: Platinum(II) complexes catalyze the addition of various nucleophiles (carbon, nitrogen, oxygen) across unactivated alkenes, providing an atom-economical route to carbocyclic and heterocyclic compounds. rsc.org
Direct Acylation: Oxidant-free, platinum-catalyzed C-H acylation of 2-(aryloxy)pyridines has been discovered, allowing for the direct introduction of acyl groups. researchgate.net
Enantioselective Transformations: A significant challenge is controlling stereochemistry. New methods are being developed for the catalytic, enantioselective functionalization of C-H bonds, which provides a highly efficient path to chiral molecules from simple precursors. acs.orgnih.gov
The ultimate goal is to develop catalytic systems that can selectively functionalize any given C-H or C-C bond in a complex molecule with high precision, mimicking the capabilities of enzymes. youtube.com This involves designing catalysts that can overcome the inherent inertness of these bonds and control regioselectivity, even in the presence of multiple potential reaction sites. acs.org
Advanced Spectroscopic Techniques for the Detection and Characterization of Transient Species
Understanding the mechanism of a catalytic reaction is key to improving it. Platinum-catalyzed reactions often involve highly reactive, short-lived intermediates that are difficult to detect. ethz.ch Advances in spectroscopic techniques are providing unprecedented insight into these transient species, helping to elucidate catalytic cycles and deactivation pathways. numberanalytics.comnumberanalytics.com
Table 2: Spectroscopic Techniques for Studying Platinum Catalytic Systems
| Technique | Information Provided | Relevance to Catalysis |
|---|---|---|
| Transient Absorption Spectroscopy (TAS) | Detects and characterizes excited states and transient reaction intermediates on very fast timescales (femtoseconds to milliseconds). youtube.com | Elucidates the kinetics and spectra of short-lived species, revealing reaction mechanisms and identifying non-emissive intermediates. youtube.com |
| In-situ IR and Raman Spectroscopy | Provides vibrational information about molecules adsorbed on the catalyst surface under reaction conditions. numberanalytics.comnumberanalytics.com | Identifies surface adsorbates, reaction intermediates, and changes to the catalyst structure during the reaction. |
| X-ray Absorption Spectroscopy (XAS) | Gives information on the electronic state, oxidation state, and local coordination environment of the platinum atoms. numberanalytics.combnl.gov | Tracks changes in the catalyst's electronic and geometric structure as it participates in the reaction. |
| Nuclear Magnetic Resonance (NMR) | Studies the structure and dynamics of molecules, including those adsorbed on catalyst surfaces. numberanalytics.com | Provides detailed structural information about stable intermediates and products, and can probe catalyst-substrate interactions. |
These techniques, especially when used in combination, allow researchers to build a complete picture of the catalytic process from the atomic level to the bulk reactor scale. ethz.ch For example, recent studies have used a combination of methods to observe the surprising reversible assembly of platinum nanoparticles from single atoms on a support during a reaction, which has implications for catalyst stability and recyclability. bnl.gov
Design of Synergistic Catalytic Systems Featuring "2-Methanidylpropane;platinum(2+)" with Other Transition Metals
The concept of cooperativity, where two or more different metals work together to perform a reaction that is difficult for either metal alone, is a rapidly emerging frontier. Designing synergistic systems that pair platinum with another transition metal can lead to enhanced activity, new selectivity, and access to novel reaction pathways.
For instance, a hybrid catalyst could feature platinum nanoparticles supported on a metal-nitrogen-carbon (M-N-C) material, where the support is not inert but actively participates in the reaction. rsc.org The second metal in the M-N-C support can alter the electronic properties of the platinum nanoparticles, enhancing their intrinsic catalytic activity and durability for reactions like the oxygen reduction reaction (ORR). rsc.org Another approach involves bimetallic complexes where two different metal centers are held in close proximity by a ligand framework, allowing them to cooperate in activating a substrate.
These synergistic systems are inspired by the multi-component active sites found in metalloenzymes and represent a sophisticated approach to catalyst design. Future research will focus on creating well-defined bimetallic catalysts and understanding the principles that govern their cooperative effects, moving beyond simple mixtures of catalysts to rationally designed, multifunctional systems.
Q & A
Basic: What are the recommended synthetic routes for 2-Methanidylpropane;platinum(2+), and how can its purity and structural integrity be validated?
Methodological Answer:
Synthesis typically involves reacting platinum(II) precursors (e.g., PtCl₂) with organometallic ligands under controlled conditions. For example, cycloplatination reactions with N-donor ligands can yield stable metallacycles . Key steps include:
- Ligand Preparation : Purify ligands (e.g., 2-Methanidylpropane derivatives) via column chromatography to avoid side reactions.
- Coordination Reaction : Conduct reactions in anhydrous solvents (e.g., dichloromethane) under inert atmospheres (N₂/Ar) to prevent oxidation.
- Characterization : Use ¹H/¹³C NMR to confirm ligand coordination and X-ray crystallography to resolve the platinum center’s geometry. For purity, employ elemental analysis (C, H, N) and HPLC-MS to detect trace impurities .
Basic: Which spectroscopic and analytical techniques are critical for confirming the coordination environment of 2-Methanidylpropane;platinum(2+)?
Methodological Answer:
- NMR Spectroscopy : ¹⁹⁵Pt NMR is indispensable for identifying platinum’s oxidation state and ligand coordination shifts . Coupling constants in ¹H NMR can reveal trans/cis ligand arrangements.
- Infrared (IR) Spectroscopy : Stretching frequencies of Pt-C/Pt-N bonds (e.g., 450–550 cm⁻¹) confirm bonding modes .
- X-ray Absorption Spectroscopy (XAS) : Provides insights into the platinum center’s electronic structure and bond distances .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns .
Advanced: How can computational methods (e.g., DFT) resolve mechanistic ambiguities in cycloplatination reactions involving 2-Methanidylpropane;platinum(2+)?
Methodological Answer:
Computational studies address challenges such as relativistic effects in platinum chemistry, which influence reaction kinetics and thermodynamics . Key steps:
- Model Selection : Use scalar relativistic DFT methods (e.g., B3LYP with LANL2DZ pseudopotentials) to account for Pt’s heavy-atom effects.
- Transition-State Analysis : Locate energy barriers for oxidative addition/reductive elimination steps. Compare computed activation energies with experimental kinetic data .
- Synergy with Experiment : Validate computational predictions via kinetic isotope effects (KIEs) or substituent-dependent rate studies .
Advanced: What catalytic applications exist for 2-Methanidylpropane;platinum(2+) in homogeneous catalysis, and how can its efficiency be optimized?
Methodological Answer:
This compound may act as a catalyst in C–H bond activation or cross-coupling reactions. For example:
- C–H Functionalization : Screen solvent polarity (e.g., DMF vs. toluene) to stabilize intermediates. Monitor turnover frequencies (TOFs) via GC/MS .
- Ligand Tuning : Modify the 2-Methanidylpropane ligand’s steric bulk (e.g., tert-butyl vs. methyl groups) to enhance substrate access to the platinum center .
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to track catalytic cycles and identify rate-limiting steps .
Advanced: How does 2-Methanidylpropane;platinum(2+) interact with biomolecules (e.g., DNA), and what methodologies quantify these interactions?
Methodological Answer:
- Coordination Studies : Incubate the complex with DNA oligomers and analyze binding via circular dichroism (CD) to detect conformational changes (e.g., B-DNA to Z-DNA transitions) .
- Fluorescence Quenching : Measure emission quenching of platinum-bound fluorophores (e.g., ethidium bromide) to calculate binding constants .
- Cellular Uptake Assays : Use ICP-MS to quantify intracellular platinum levels in cell lines exposed to the complex .
Advanced: How should researchers address contradictions in reported catalytic efficiencies of 2-Methanidylpropane;platinum(2+) across studies?
Methodological Answer:
- Comparative Kinetic Analysis : Replicate divergent studies under identical conditions (solvent, temperature, substrate ratios) to isolate variables .
- Operando Spectroscopy : Use techniques like XAFS or Raman spectroscopy during catalysis to detect transient intermediates not accounted for in prior work .
- Meta-Analysis : Compile literature data into a kinetic database to identify trends (e.g., ligand electronic effects vs. reaction yields) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
